BenchChemオンラインストアへようこそ!

[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

Medicinal Chemistry Drug Design Physicochemical Profiling

[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1823303-30-5) is a chiral, heterocyclic building block comprising a pyrrolidine ring substituted at the 4-position with a 1-methyl-1H-pyrazol-4-yl group and at the 3-position with a hydroxymethyl group. Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.23 g/mol and a predicted pKa of 14.93 ± 0.10.

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
Cat. No. B13220179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2CNCC2CO
InChIInChI=1S/C9H15N3O/c1-12-5-7(3-11-12)9-4-10-2-8(9)6-13/h3,5,8-10,13H,2,4,6H2,1H3
InChIKeyWFBVMUXMTBDJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol – Procurement-Relevant Identity, Physicochemical Profile, and Stereochemical Landscape


[4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1823303-30-5) is a chiral, heterocyclic building block comprising a pyrrolidine ring substituted at the 4-position with a 1-methyl-1H-pyrazol-4-yl group and at the 3-position with a hydroxymethyl group [1]. Its molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.23 g/mol and a predicted pKa of 14.93 ± 0.10 . The compound exists in multiple stereoisomeric forms: the racemic trans mixture (CAS 1807940-13-1), the individual enantiomers (3S,4S) (ChemSpider ID 128926405) and (3S,4R) (CAS 1808889-08-8), and the achiral descriptor form (CAS 1823303-30-5) . This stereochemical multiplicity is a key differentiator for procurement, as the desired stereochemistry dictates which CAS number must be specified.

Why Broad-Spectrum Pyrazole-Pyrrolidine Building Blocks Cannot Substitute for [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol


The 4-(1-methylpyrazol-4-yl)pyrrolidine scaffold is a privileged pharmacophore in kinase inhibitor and BET bromodomain inhibitor programs, but substitution at the pyrazole N1 position profoundly modulates target potency, selectivity, and physicochemical properties [1]. The 1-methyl substituent on the pyrazole ring of the target compound occupies a critical steric and electronic niche: the isopropyl analog (CAS 1955506-35-0) demonstrates JAK2 inhibitory activity (IC₅₀ = 0.8 μM) [2], while the N-unsubstituted pyrazole analog (CAS 1211542-11-8) lacks this methyl-driven hydrophobic contact, and the N-Boc-protected derivative (CAS 2307750-10-1) introduces a bulky tert-butyl carbamate that alters both the conformational landscape and the hydrogen-bond donor/acceptor profile at the pyrrolidine nitrogen . These differences mean that substituting one N1-substituted pyrazole-pyrrolidine building block for another will yield divergent SAR trajectories, risking loss of potency or selectivity in lead optimization campaigns.

Quantitative Differentiation Evidence for [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol Relative to Its Closest Analogs


Methyl vs. Isopropyl N1-Substitution: Impact on Lipophilicity and Predicted Membrane Permeability

The target compound bears an N1-methyl group on the pyrazole ring, differing from the isopropyl analog (CAS 1955506-35-0) which carries an N1-isopropyl substituent. This single methyl-to-isopropyl change increases the molecular weight from 181.23 to 209.29 g/mol and adds one rotatable bond, which collectively raise the calculated logP and topological polar surface area . While the isopropyl analog has demonstrated JAK2 inhibitory activity (IC₅₀ = 0.8 μM), the methyl analog’s lower lipophilicity may confer superior aqueous solubility and metabolic stability, making it the preferred starting scaffold for lead optimization programs where ligand efficiency metrics (LE, LLE) are prioritized [1]. No published direct head-to-head comparison exists in the peer-reviewed literature.

Medicinal Chemistry Drug Design Physicochemical Profiling

Stereochemical Configuration: Trans Racemate vs. Single Enantiomers in Asymmetric Synthesis

The compound is commercially available in three distinct stereochemical forms: (a) the racemic trans mixture rac-[(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol (CAS 1807940-13-1, minimum 95% purity, priced at approximately €528/50mg) ; (b) the single enantiomer (3S,4S) (ChemSpider ID 128926405); and (c) the (3S,4R) enantiomer (CAS 1808889-08-8). The racemic trans form is the most accessible and cost-effective entry point for initial SAR exploration, while the individual enantiomers command a premium for late-stage asymmetric synthesis where stereochemical purity directly impacts biological readouts . In contrast, the achiral descriptor form (CAS 1823303-30-5) is typically supplied at 95-97% purity but without defined stereochemistry, which is unsuitable for programs requiring enantioselective target engagement.

Chiral Synthesis Stereochemistry Enantioselective Catalysis

Hydroxymethyl vs. Carboxamide at Pyrrolidine C3: Divergent Hydrogen-Bond Donor/Acceptor Profiles

The target compound features a primary alcohol (–CH₂OH) at the pyrrolidine C3 position, whereas the carboxamide analog N-methyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide (CAS 1955494-43-5) replaces this with a secondary amide (–C(=O)NHCH₃) [1]. This functional group swap alters the hydrogen-bond donor/acceptor count from 2 donors / 3 acceptors (target compound) to 2 donors / 3 acceptors (carboxamide analog), but critically changes the geometry and strength of hydrogen bonds: the alcohol acts as a weaker hydrogen-bond donor (pKa ~14.93) compared to the amide N–H, and its tetrahedral sp³ oxygen offers different directionality versus the planar sp² carbonyl oxygen of the amide . In fragment-based drug design, this difference can determine whether a key interaction with a hinge-region backbone amide is formed or not.

Fragment-Based Drug Design Hydrogen Bonding Scaffold Hopping

Free Pyrrolidine NH vs. N-Boc-Protected Derivative: Synthetic Utility and Downstream Derivatization Potential

The target compound bears a free secondary amine (pyrrolidine NH, pKa ~14.93 for the alcohol, with the amine expected to be basic), distinguishing it from the N-Boc-protected derivative tert-butyl N-[4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate (CAS 2307750-10-1) . The free amine is directly amenable to amide coupling, reductive amination, or sulfonamide formation without a deprotection step, offering a one-step advantage in library synthesis. The N-Boc derivative, by contrast, requires TFA or HCl-mediated deprotection prior to further elaboration, adding a synthetic step but providing orthogonal protection during multi-step sequences . The free amine also carries a higher risk of oxidative degradation during long-term storage compared to the Boc-protected form.

Synthetic Chemistry Protecting Group Strategy Parallel Synthesis

Optimal Procurement and Application Scenarios for [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol


Kinase Hinge-Binder Fragment Library Design

The 1-methylpyrazole moiety of the target compound serves as a minimalist hinge-binding motif capable of donating and accepting hydrogen bonds from the kinase backbone hinge region [1]. When incorporated into fragment libraries, the methyl analog (MW 181.23) falls within the Rule-of-Three fragment space (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3) and offers a favorable starting point for structure-based optimization [2]. The free hydroxymethyl group at C3 provides a synthetic handle for vector-based elaboration toward selectivity pockets, while the free pyrrolidine NH enables rapid amide coupling to explore affinity and selectivity against a panel of kinases.

BET Bromodomain Inhibitor Lead Optimization

Pyrazolopyrrolidine derivatives have been established as potent BET bromodomain inhibitors with reported IC₅₀ values reaching 0.017 μM in biochemical assays [1]. The target compound, as a 4-(1-methylpyrazol-4-yl)pyrrolidine bearing a C3 hydroxymethyl group, maps directly onto the core scaffold of Novartis’s pyrazolopyrrolidine BET inhibitor series [2]. Its use as a synthetic intermediate enables exploration of C3 substituent effects on BRD4 BD1/BD2 selectivity, a key parameter for minimizing off-target transcriptional effects in oncology applications.

MDM2/p53 Protein-Protein Interaction Inhibitor Synthesis

Novartis patents (US8969341, WO2013080141) describe pyrazolopyrrolidine compounds as inhibitors of the MDM2/p53 and MDM4/p53 protein-protein interactions, a validated mechanism for reactivating p53 tumor suppressor function [1]. The target compound provides the core pyrrolidine-pyrazole scaffold onto which the three critical hydrophobic substituents (occupying the Phe19, Trp23, and Leu26 pockets of MDM2) can be sequentially installed through the free amine and alcohol functionalities. Procurement of the racemic trans form (CAS 1807940-13-1) is recommended for initial SAR, with chiral separation or asymmetric synthesis reserved for lead compounds demonstrating sub-micromolar MDM2 binding affinity.

Agrochemical Intermediate for Pyrazole-Containing Pesticides

Patent WO2008128725 and related filings describe arylpyrrolidine compounds with pesticidal activity, where the pyrazole-pyrrolidine scaffold appears as a recurring structural motif [1]. The target compound’s free amine and alcohol functionalities allow for sequential derivatization with diverse aryl and heteroaryl groups via amidation and etherification, respectively, enabling rapid exploration of structure-activity relationships for insecticidal or fungicidal activity. The 95-97% purity grade from ISO-certified suppliers (MolCore) meets the specifications required for agrochemical intermediate screening.

Quote Request

Request a Quote for [4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.